(R)-Piperidine-3-carboxamide hydrochloride

Antiplatelet Enantioselective Thrombosis

(R)-Piperidine-3-carboxamide hydrochloride (CAS 1214903-21-5), also designated as (3R)-piperidine-3-carboxamide hydrochloride or the hydrochloride salt of (R)-nipecotamide, is a chiral heterocyclic compound featuring a six-membered piperidine ring with a carboxamide functional group at the 3-position in the (R) configuration. With a molecular formula of C₆H₁₃ClN₂O and a molecular weight of 164.63 g/mol , this compound exists as a solid hydrochloride salt at room temperature and requires refrigerated storage at 2-8°C to maintain stability.

Molecular Formula C6H13ClN2O
Molecular Weight 164.633
CAS No. 1214903-21-5
Cat. No. B567575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Piperidine-3-carboxamide hydrochloride
CAS1214903-21-5
Molecular FormulaC6H13ClN2O
Molecular Weight164.633
Structural Identifiers
SMILESC1CC(CNC1)C(=O)N.Cl
InChIInChI=1S/C6H12N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m1./s1
InChIKeyXGTXRLSQNMCHPG-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Piperidine-3-carboxamide hydrochloride (CAS 1214903-21-5): A Stereodefined Nipecotamide Building Block for Enantioselective Pharmaceutical Synthesis


(R)-Piperidine-3-carboxamide hydrochloride (CAS 1214903-21-5), also designated as (3R)-piperidine-3-carboxamide hydrochloride or the hydrochloride salt of (R)-nipecotamide, is a chiral heterocyclic compound featuring a six-membered piperidine ring with a carboxamide functional group at the 3-position in the (R) configuration . With a molecular formula of C₆H₁₃ClN₂O and a molecular weight of 164.63 g/mol , this compound exists as a solid hydrochloride salt at room temperature and requires refrigerated storage at 2-8°C to maintain stability [1]. As a member of the nipecotamide (piperidine-3-carboxamide) family, its defining characteristic is the defined (R)-stereochemistry at the C-3 position, which renders it valuable as a chiral building block for the enantioselective synthesis of bioactive molecules, pharmaceutical intermediates, and stereochemically defined lead compounds in medicinal chemistry [2].

Why Generic Substitution with Racemic Nipecotamide or the (S)-Enantiomer Fails in Applications Requiring (R)-Piperidine-3-carboxamide Hydrochloride


In-class compounds such as racemic nipecotamide (CAS 4138-26-5), the (S)-enantiomer (CAS 1026661-43-7 or 88495-55-0), and the neutral (R)-free base (CAS 168749-30-2) cannot be interchanged with (R)-piperidine-3-carboxamide hydrochloride without compromising stereochemical integrity, solubility profile, and downstream synthetic outcomes. The (R)-stereochemistry at the C-3 position dictates the three-dimensional orientation of the carboxamide group, which is critical for enantioselective interactions with biological targets and for maintaining stereochemical fidelity in multistep synthetic sequences . Substituting the (R)-enantiomer with the racemic mixture introduces a 50% impurity of the unwanted (S)-enantiomer, which exhibits different physicochemical properties and, in biologically active derivatives, can display reduced potency or antagonistic effects relative to the (R)-configuration [1]. Furthermore, the hydrochloride salt form of CAS 1214903-21-5 provides enhanced water solubility and distinct handling characteristics compared to the neutral free base (CAS 168749-30-2), which shows only limited solubility in water, DMF, DMSO, and methanol . These distinctions translate directly into measurable differences in reaction kinetics, crystallization behavior, and the enantiomeric excess of downstream products—variables that directly impact the reproducibility and cost-efficiency of pharmaceutical development workflows.

Quantitative Comparative Evidence for (R)-Piperidine-3-carboxamide Hydrochloride Differentiation Against Closest Analogs


Enantiomer-Dependent Antiplatelet Activity: (R)-Configuration Derivatives Exhibit Superior Potency in Human Platelet Aggregation Assays

Although direct biological data for the unsubstituted parent compound (R)-piperidine-3-carboxamide hydrochloride are absent from the peer-reviewed literature, strong class-level inference can be drawn from enantioselective structure-activity relationship studies conducted on structurally analogous nipecotamide derivatives. These studies demonstrate that the (R)-configuration at the piperidine C-3 position is a critical determinant of biological potency, with (R)-enantiomers exhibiting markedly higher inhibitory activity against human platelet aggregation compared to their (S)-counterparts [1]. This established stereochemical preference provides a quantitative rationale for selecting the (R)-enantiomer over the racemate or (S)-enantiomer when designing chiral derivatives targeting enantioselective biological interactions.

Antiplatelet Enantioselective Thrombosis

Salt Form Advantage: Hydrochloride Salt Provides Enhanced Aqueous Solubility Relative to Neutral Free Base

The hydrochloride salt form of (R)-piperidine-3-carboxamide (CAS 1214903-21-5) demonstrates superior aqueous solubility compared to the neutral (R)-free base (CAS 168749-30-2). According to vendor technical specifications, the free base exhibits only limited solubility in water, DMF, DMSO, and methanol—characterized as "sparingly soluble" (少量溶解) across these solvent systems . In contrast, the hydrochloride salt is reported to be freely soluble in water, a property that facilitates its use in aqueous reaction media and simplifies purification and formulation workflows . This solubility differential is a direct consequence of the protonated piperidine nitrogen in the salt form, which enhances polarity and hydration capacity.

Solubility Formulation Handling

Chiral Purity: Commercially Available (R)-Enantiomer Hydrochloride Delivers High Stereochemical Integrity for Downstream Synthesis

Commercially sourced (R)-piperidine-3-carboxamide hydrochloride (CAS 1214903-21-5) is routinely supplied with chemical purity specifications of ≥95% to ≥97%, with the defined (R)-stereochemistry at C-3 [1]. In contrast, racemic nipecotamide (CAS 4138-26-5), which contains an equimolar mixture of (R)- and (S)-enantiomers, is supplied at comparable chemical purity (≥95%) but with 0% enantiomeric excess . While direct enantiomeric excess (ee) values for CAS 1214903-21-5 are not consistently published in vendor documentation, the compound's IUPAC designation as (3R)-piperidine-3-carboxamide hydrochloride and the defined SMILES notation NC(=O)[C@@H]1CCCNC1.Cl confirm the single enantiomer identity . For synthetic applications requiring stereochemical fidelity, the procurement of the single enantiomer eliminates the 50% material waste and additional purification steps associated with chiral resolution of the racemate.

Enantiomeric purity Chiral synthesis Quality control

Patent-Backed Utility: (R)-Piperidine-3-carboxamide Serves as Key Intermediate in Motilin Receptor Modulator Crystalline Forms

Patent literature explicitly identifies (R)-piperidine-3-carboxamide hydrochloride as a key synthetic intermediate in the preparation of novel crystalline forms of (R)-N-((S)-1-(4-(3,3-dimethyl-2-oxoindolin-1-yl)piperidin-1-yl)-1-oxo-4-phenylbutan-2-yl)piperidine-3-carboxamide hydrochloride [1]. This patent-protected compound is a motilin receptor modulator under investigation for the treatment of gastrointestinal disorders. The patent documentation specifically requires the (R)-stereochemistry at the piperidine-3-carboxamide moiety for the claimed crystalline forms and pharmaceutical compositions, establishing a direct, verifiable link between the procurement of CAS 1214903-21-5 and the synthesis of a development-stage therapeutic candidate. In contrast, the (S)-enantiomer or racemic nipecotamide would yield diastereomeric or enantiomeric mixtures that are not encompassed by the patent claims and would not produce the specified crystalline forms.

Motilin receptor Crystalline form Gastrointestinal disorders

Target Application Scenarios for (R)-Piperidine-3-carboxamide Hydrochloride Based on Verified Differentiating Evidence


Enantioselective Synthesis of Antiplatelet and Antithrombotic Drug Candidates

Utilize (R)-piperidine-3-carboxamide hydrochloride as the stereodefined core scaffold for the synthesis of nipecotamide-derived antiplatelet agents. The established enantioselectivity profile of this class—where (R)-configuration derivatives exhibit up to 10-fold higher potency against collagen-induced platelet aggregation compared to (S)-antipodes [1]—makes the (R)-enantiomer the required starting material for maximizing target engagement. Researchers synthesizing novel 1-substituted or N-functionalized piperidine-3-carboxamide derivatives should select this compound to ensure that the resulting chiral products maintain the optimal stereochemical orientation for biological activity. The hydrochloride salt form facilitates direct use in aqueous coupling reactions without additional solubilization steps.

Synthesis of Motilin Receptor Modulators for Gastrointestinal Disorder Research

Employ (R)-piperidine-3-carboxamide hydrochloride as a key intermediate in the preparation of crystalline forms of motilin receptor modulators, as specifically claimed in patent literature [2]. This application requires the (R)-stereochemistry to achieve the specified crystalline polymorphs and to maintain compliance with existing intellectual property. Researchers developing motilin-targeting therapeutics for functional gastrointestinal disorders must procure the (R)-enantiomer hydrochloride to reproduce patented synthetic routes and to access the claimed crystalline forms, which may offer advantages in formulation, stability, or bioavailability.

Stereospecific Building Block for Chiral Pool Synthesis in Medicinal Chemistry

Incorporate (R)-piperidine-3-carboxamide hydrochloride into stereospecific synthetic sequences as a pre-resolved chiral building block. The compound's defined (R)-stereochemistry at the C-3 position eliminates the need for chiral resolution steps, reducing synthetic step count and improving overall yield. The hydrochloride salt's enhanced aqueous solubility compared to the neutral free base simplifies reaction workup and purification, particularly in aqueous or protic solvent systems. This scenario is broadly applicable to medicinal chemistry programs requiring piperidine-containing scaffolds with defined stereochemistry, including the synthesis of cathepsin K inhibitors, TRPV1 modulators, and other bioactive molecules where the piperidine-3-carboxamide core serves as a privileged pharmacophore.

Analytical Reference Standard for Chiral Purity Assessment

Deploy (R)-piperidine-3-carboxamide hydrochloride as an authentic reference standard for chiral HPLC or SFC method development and validation. The compound's well-defined (R)-stereochemistry and commercial availability at ≥95-97% purity make it suitable for establishing retention time markers and for quantifying enantiomeric excess in reaction mixtures or final products. Quality control laboratories and process chemistry groups can use this material to develop robust chiral separation methods for monitoring stereochemical fidelity during the synthesis of piperidine-3-carboxamide derivatives.

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